rifamycin SV(1-)
Description
Historical Context of Rifamycin (B1679328) Discovery and Early Research
The journey of rifamycin SV began with the isolation of a new antibiotic-producing microorganism and evolved through extensive chemical and microbiological research.
In 1957, two microbiologists, Grazia Beretta of Italy and Pinhas Margalith of Israel, working for the Italian pharmaceutical company Lepetit SpA, isolated a novel actinomycete from a soil sample collected near St. Raphael in the South of France. wikipedia.orgbionity.com This microorganism was initially named Streptomyces mediterranei. wikipedia.orgbionity.com It was found to produce a complex of antibiotic substances, collectively called rifamycins (B7979662). bionity.comgoogle.com
The classification of this bacterium underwent several revisions over the decades. In 1969, based on observations of its cell wall characteristics, Thiemann proposed its reclassification to the genus Nocardia, as Nocardia mediterranei. wikipedia.orgbionity.comnih.gov Later, in 1986, a scientist named Lechevalier discovered that the bacterium's cell wall lacked mycolic acid and was not susceptible to Nocardia and Rhodococcus phages. wikipedia.orgbionity.com This led to another reclassification, placing it in a new genus as Amycolatopsis mediterranei. wikipedia.orgbionity.comnih.gov Finally, in 2004, based on 16S ribosomal RNA sequencing, the specific strain DSM 46095, known for producing rifamycin, was identified as a new species and named Amycolatopsis rifamycinica. wikipedia.orgwikipedia.org
Initial fermentation of A. mediterranei yielded a mixture of related compounds, including rifamycins A, B, C, D, E, S, and SV. bionity.comtandfonline.com Among these, rifamycin B was the most stable and easiest to isolate in pure, crystalline form, making it the first to be considered for commercial development. bionity.compsu.edu However, a significant challenge was that rifamycin B itself was practically inactive. wikipedia.orgnih.govcapes.gov.br
Further research revealed a fascinating natural transformation process. In aqueous solutions, the largely inactive rifamycin B was found to spontaneously oxidize and hydrolyze, converting into the highly active rifamycin S. wikipedia.org A simple chemical reduction of rifamycin S then yielded the hydroquinone (B1673460) form, rifamycin SV. wikipedia.org This derivative, rifamycin SV, proved to be a potent antibiotic and became the first of the rifamycin class to be introduced into clinical practice for intravenous use. wikipedia.orgnih.gov The development of rifamycin SV was a critical step, evolving from an inactive precursor to a clinically useful therapeutic agent. nih.govcapes.gov.br
The early research on rifamycins was driven by the goal of overcoming the limitations of the initially isolated compounds, particularly the poor activity of rifamycin B. nih.gov Scientists at the Lepetit laboratories undertook an extensive program of chemical modification to find derivatives with improved properties, specifically oral activity. nih.govcapes.gov.br
Structurally, the rifamycins were identified as belonging to the ansamycin (B12435341) family. wikipedia.orgbionity.com Their characteristic structure consists of a naphthoquinone aromatic core bridged by a long aliphatic chain, known as the ansa chain. microbiologyresearch.org The red-orange color of the compounds is due to this naphthoquinone chromophore. microbiologyresearch.org Understanding the structure-activity relationships was paramount. nih.govcapes.gov.br Early studies using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography helped to elucidate the complex three-dimensional structure. acs.org This structural knowledge was crucial for the rational design of semisynthetic derivatives, guiding the modification of various functional groups on the rifamycin molecule to enhance its antibacterial potency and pharmacokinetic profile. nih.govpsu.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H46NO12- |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-15,17,27,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-2-olate |
InChI |
InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/p-1/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |
InChI Key |
HJYYPODYNSCCOU-ODRIEIDWSA-M |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])O)C |
Origin of Product |
United States |
Biosynthesis and Microbial Fermentation of Rifamycin Sv
Biosynthetic Pathway Elucidation
The biosynthesis of rifamycin (B1679328) SV begins with the formation of a unique starter unit, which is then elongated by a polyketide synthase. This process is governed by a specific set of genes organized in a cluster.
The biosynthesis of rifamycin SV is initiated by the uncommon starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govwikipedia.orgresearchgate.net This aromatic precursor is synthesized through a variant of the shikimate pathway. nih.govuniprot.org The terminal enzyme in the formation of AHBA is AHBA synthase, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid. nih.govuniprot.org Inactivation of the gene encoding AHBA synthase in A. mediterranei results in the loss of rifamycin production, which can be restored by supplementing the culture with AHBA. nih.govuniprot.org The nitrogen atom for AHBA is supplied by glutamine. proteopedia.orgresearchgate.net
The formation of AHBA is a critical step, and the genes responsible for its synthesis, rifG through rifN, are located within the rifamycin biosynthetic gene cluster. pnas.orgbionity.com Specifically, the enzyme AHBA synthase, encoded by the rifK gene, plays a pivotal role in this process. proteopedia.orgoup.com
Following the synthesis of the AHBA starter unit, the rifamycin backbone is assembled by a Type I polyketide synthase (PKS I). wikipedia.orgnih.gov This large, multifunctional enzyme complex is responsible for the sequential condensation of small carboxylic acid units to build the polyketide chain. jmb.or.kr The PKS I involved in rifamycin biosynthesis is a modular enzyme, where each module is responsible for one cycle of chain elongation and modification. nih.govgoogle.com
The rifamycin PKS is encoded by the genes rifA through rifE within the rif gene cluster. wikipedia.orgbionity.com The loading module of this PKS is a non-ribosomal peptide synthetase (NRPS)-like domain that recognizes and activates the AHBA starter unit. nih.gov
The ansa chain of rifamycin SV is constructed through the iterative addition of acetate (B1210297) and propionate (B1217596) units to the AHBA starter. wikipedia.orgresearchgate.net Specifically, the polyketide chain is extended by two acetate and eight propionate units. wikipedia.orgnih.govgoogle.com The selection and incorporation of these extender units are catalyzed by the acyltransferase (AT) domains within each module of the PKS I. nih.govgoogle.com
The AT domains in modules 2 and 9 are responsible for incorporating acetate units, while the remaining eight modules incorporate propionate units. google.com The growing polyketide chain is tethered to the acyl carrier protein (ACP) domains of the PKS modules throughout the assembly process. google.com The final linear undecaketide is released from the PKS and cyclized to form a macrolactam structure by the action of an amide synthase encoded by the rifF gene. wikipedia.orgnih.gov
The entire biosynthetic pathway for rifamycin is encoded by a large set of genes organized in a contiguous region of the chromosome known as the rif gene cluster. wikipedia.orggoogle.com In Amycolatopsis mediterranei, this cluster spans approximately 95 kilobase pairs. oup.comresearchgate.net
The rif gene cluster contains all the necessary genes for the synthesis of the AHBA starter unit (rifG-N), the assembly of the polyketide chain by the PKS I (rifA-E), the cyclization of the chain (rifF), and subsequent modifications to form the final rifamycin products. wikipedia.orgpnas.orgbionity.com The cluster also includes genes encoding regulatory proteins, transporters for the export of the antibiotic, and glycosylating enzymes. wikipedia.orgoup.com
Table 1: Key Genes in the rif Gene Cluster and Their Functions
| Gene(s) | Function |
| rifG-N | Biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. wikipedia.orgpnas.orgbionity.com |
| rifA-E | Encode the Type I polyketide synthase (PKS I) responsible for assembling the polyketide chain. wikipedia.orgbionity.com |
| rifF | Encodes an amide synthase that catalyzes the release and cyclization of the polyketide chain to form a macrolactam. wikipedia.orgnih.gov |
| rifK | Encodes AHBA synthase, a key enzyme in the formation of the starter unit. proteopedia.orgoup.com |
| rif15 | Encodes a putative transketolase involved in the conversion of rifamycin SV to rifamycin B. psu.edu |
| rif16 | Encodes a putative P450 monooxygenase involved in the conversion of rifamycin SV to rifamycin B. psu.educas.cn |
| rifQ | Encodes a TetR-family transcriptional regulator that acts as a repressor. researchgate.netresearchgate.net |
| rifZ | Encodes a LuxR family transcriptional regulator that acts as a pathway-specific activator. researchgate.netfrontiersin.orgnih.gov |
Regulation of Rifamycin SV Biosynthesis
The production of rifamycin SV is a tightly regulated process, controlled by a network of regulatory proteins that respond to various intracellular and environmental signals.
A key regulator of rifamycin biosynthesis is RifZ, a protein belonging to the LuxR family of transcriptional regulators. researchgate.netfrontiersin.orgnih.gov RifZ functions as a pathway-specific activator, directly binding to the promoter regions of multiple operons within the rif gene cluster. researchgate.netnih.gov This binding enhances the transcription of the biosynthetic genes, thereby positively regulating the production of rifamycin. frontiersin.orgnih.gov
Studies have shown that inactivation of the rifZ gene leads to a significant reduction in the transcription of the rif cluster genes and a corresponding decrease in rifamycin production. nih.gov The binding consensus sequence for RifZ has been identified as CTACC-N8-GGATG. nih.gov In addition to RifZ, another regulator, RifQ, a member of the TetR family, acts as a repressor of rifamycin biosynthesis. researchgate.netresearchgate.net The global nitrogen regulator GlnR also plays a role by indirectly upregulating the entire rif cluster through the activation of rifZ expression and directly promoting the biosynthesis of the AHBA starter unit by activating rifK transcription. oup.comresearchgate.netfrontiersin.org
Transcriptional Control of Biosynthetic Gene Expression
The production of rifamycin SV is intricately regulated at the transcriptional level. A key player in this regulation is the rif gene cluster, which contains the genes necessary for the antibiotic's biosynthesis. nih.gov The expression of this entire cluster is controlled by a pathway-specific regulator known as RifZ, which belongs to the LuxR family of regulators. nih.gov RifZ directly binds to six promoter regions within the rif cluster, activating the transcription of all the operons involved in rifamycin synthesis. nih.gov The specific binding consensus sequence for RifZ has been identified as CTACC-N8-GGATG. nih.gov
Another critical regulatory protein is GlnR, a global nitrogen regulator. frontiersin.org GlnR exerts its control both directly and indirectly. It indirectly upregulates the entire rif cluster by directly activating the expression of rifZ. frontiersin.org Additionally, GlnR directly activates the transcription of rifK, a gene encoding 3-amino-5-hydroxybenzoic acid (AHBA) synthase. frontiersin.org AHBA is the essential starter unit for rifamycin biosynthesis, so by activating rifK, GlnR promotes the supply of this crucial precursor. frontiersin.org This dual regulatory mechanism by GlnR, activating both the pathway-specific regulator and a key precursor synthesis gene, highlights a sophisticated system for controlling rifamycin production. frontiersin.org
The "nitrate-stimulating effect" (NSE), where the addition of nitrate (B79036) to the fermentation medium significantly boosts rifamycin SV yield, is also linked to transcriptional control. researchgate.netresearchgate.net In the presence of nitrate, the producing organism, Amycolatopsis mediterranei, maintains high transcriptional levels of genes within the rifamycin biosynthetic cluster and those involved in precursor synthesis. researchgate.net Without nitrate, the transcription of these vital genes drops sharply as the culture transitions from the growth phase to the stationary phase. researchgate.net RNA-sequencing has revealed that nitrate supplementation leads to the upregulation of genes for precursor supply and the enzymes required for rifamycin biosynthesis. researchgate.net
Genomic Insights into Metabolic Networks for Secondary Metabolite Production
Genomic studies of Amycolatopsis mediterranei have provided significant insights into the metabolic networks that support rifamycin SV production. The sequencing of the A. mediterranei U32 genome revealed its carbon and nitrogen metabolic pathways, as well as the rifamycin biosynthetic gene cluster (rif cluster). sciengine.com This has allowed for a deeper understanding of how primary metabolism is linked to the production of this secondary metabolite.
Transcriptome analysis has further illuminated the expression of genes related to secondary metabolite biosynthesis. sciengine.com For instance, integrating transcriptomic and metabolomic data has shown a clear connection between gene expression and metabolic regulation. sciengine.com A key finding is the importance of the precursor 3-amino-5-hydroxybenzoic acid (AHBA). sciengine.com The synthesis of AHBA is influenced by the availability of carbon sources, and glucose supplementation has been shown to increase the transcription of genes involved in the Embden-Meyerhof-Parnas (EMP) and pentose (B10789219) phosphate (B84403) (PPP) pathways, as well as AHBA synthesis genes, ultimately leading to higher rifamycin SV yields. sciengine.com
Comparative genomics has also shed light on the biosynthetic potential of other actinomycetes. For example, analysis of Actinomadura sp. TRM71106, an actinomycete from the Taklamakan Desert, revealed a biosynthetic gene cluster with high similarity to the rifamycin gene cluster. nih.gov This suggests that other, less-studied environments may harbor microorganisms with the genetic capacity for producing novel rifamycin analogs. nih.gov Furthermore, genomic analysis of Nocardia species has highlighted their potential for producing a diverse range of natural products, comparable to the well-known Streptomyces genus. d-nb.info
Microbial Fermentation Optimization for Enhanced Production
The commercial production of rifamycin SV relies heavily on microbial fermentation, and significant research has been dedicated to optimizing this process for higher yields. researchgate.netnih.gov
Submerged Fermentation Strategies
Submerged fermentation is the primary method used for large-scale rifamycin production. researchgate.netnih.gov However, initial yields are often lower than the demand, necessitating strategies to enhance productivity. researchgate.netnih.gov
Strain Improvement Methodologies (Mutational, Recombinant)
Improving the producing microbial strain is a fundamental approach to increasing rifamycin SV yields. Conventional mutational techniques have proven effective. For instance, sequential mutagenesis of Amycolatopsis mediterranei using ultraviolet (UV) radiation and ethidium (B1194527) bromide (EtBr) resulted in a mutant strain capable of producing up to 4.32 g/L of rifamycin SV. researchgate.netnih.gov This represents a significant increase over the initial yields of the parent strain. researchgate.netnih.gov
Recombinant DNA technology offers more targeted approaches. Gene amplification has been successfully used to improve the productivity of the industrial strain of A. mediterranei. internationalscholarsjournals.com Overexpression of pathway-specific regulatory genes, such as the LuxR family regulator, has been employed to activate "silent" rifamycin-like gene clusters in novel actinomycetes, demonstrating the potential to unlock new sources of these valuable compounds. nih.gov Genetic engineering of the rifamycin polyketide synthase gene cluster has also been used to create mutants that produce novel rifamycin analogs. researchgate.net
Optimization of Key Fermentation Parameters
Fine-tuning the physical and chemical environment of the fermentation process is crucial for maximizing rifamycin SV production. Key parameters that are often optimized include temperature, pH, agitation, aeration (dissolved oxygen), and inoculum level. nih.govajol.info
For example, studies have shown that maintaining a temperature of 28°C and a pH of 7.2 can be optimal for rifamycin production by A. mediterranei. researchgate.net In fermentor-scale production, a two-stage pH control strategy (pH 6.5 for the first 3 days, then 7.0) and controlled dissolved oxygen levels (aeration at 1.5 vvm for 3 days, then maintaining DO at 30%) have led to significant yield improvements. ajol.infowalshmedicalmedia.com The inoculum level, or the amount of microbial culture added to the fermentor, also plays a role, with an optimal level identified in some studies as 25% v/w in solid-state fermentation. nih.gov The duration of the fermentation is another critical factor, with optimal periods ranging from 7 to 10 days depending on the specific strain and conditions. researchgate.netnih.gov
| Parameter | Optimized Value/Range | Reference |
| Temperature | 28°C - 30°C | researchgate.netnih.gov |
| pH | 7.0 - 7.2 | researchgate.netnih.gov |
| Agitation | 500 rpm | ajol.infowalshmedicalmedia.com |
| Aeration | 1.5 vvm | walshmedicalmedia.com |
| Inoculum Level | 8% (w/w) - 25% (v/w) | nih.govinnovareacademics.in |
| Fermentation Period | 7 - 10 days | researchgate.netnih.gov |
This table presents a summary of optimized fermentation parameters from various studies. Actual optimal values may vary depending on the specific strain and fermentation setup.
Nutrient Source Optimization and Assimilation
The composition of the fermentation medium, particularly the carbon and nitrogen sources, has a profound impact on rifamycin SV production.
Carbon Sources: Glucose is a commonly used carbon source, and its continuous supply is essential for high productivity. researchgate.netnih.gov Fed-batch strategies, where glucose is added incrementally during the fermentation, have been shown to increase yields by preventing carbon source depletion. walshmedicalmedia.comnih.gov One study found that iterative glucose supplementation during the middle and log phases of growth led to a significant increase in the final rifamycin SV yield. nih.gov Glycerol has also been investigated as a carbon source. researchgate.net
Nitrogen Sources: Both organic and inorganic nitrogen sources influence rifamycin production. Ammonium (B1175870) sulfate (B86663) and nitrate salts are common inorganic sources. researchgate.netsemanticscholar.org The "nitrate-stimulating effect" is a well-documented phenomenon where the addition of nitrate, such as potassium nitrate, to the medium markedly increases rifamycin SV production. researchgate.netresearchgate.net This is attributed to the upregulation of biosynthetic genes. researchgate.net
Organic nitrogen sources like yeast extract, soybean meal, and corn steep liquor are also beneficial. researchgate.netwalshmedicalmedia.comresearchgate.net The addition of yeast extract at specific times during fermentation has been shown to boost production. semanticscholar.org Amino acids also play a role; for instance, proline, which is assimilated slowly by A. mediterranei, has been found to significantly improve antibiotic yields. nih.gov Uracil, another organic nitrogen compound, has also been reported to be favorable for maximum production. walshmedicalmedia.com
| Nutrient | Optimal Condition/Concentration | Effect on Yield | Reference |
| Carbon | |||
| Glucose | Fed-batch supplementation | Increased yield by preventing carbon source deficiency | walshmedicalmedia.comnih.gov |
| Glycerol | 43.8 g/L (in combination with yeast extract) | Optimized for maximal production | researchgate.net |
| Nitrogen | |||
| Potassium Nitrate | Supplementation (e.g., 80 mM) | Remarkable stimulation of yield (NSE) | researchgate.netresearchgate.net |
| Ammonium Sulfate | Used as a standard nitrogen source | Supports production | researchgate.net |
| Yeast Extract | 9.5 g/L; or 0.1% added after 2 days | Significant increase in production | researchgate.netsemanticscholar.org |
| Soybean Meal | Used in combination with other sources | Induces more rifamycin production | researchgate.net |
| Proline | Supplementation | Highest improvement among tested amino acids | nih.gov |
| Uracil | 0.1% - 0.2% | Favorable for maximum production | walshmedicalmedia.com |
This interactive table summarizes key findings on nutrient optimization for rifamycin SV production. The optimal concentrations and effects can be strain and condition-dependent.
Solid-State Fermentation (SSF) Techniques
Solid-state fermentation (SSF) has emerged as a cost-effective and efficient method for the production of valuable metabolites, including the antibiotic rifamycin SV. nih.gov This technique involves the cultivation of microorganisms on a solid matrix in the near absence of free water, a condition that can enhance microbial metabolic activity. nih.gov Research has demonstrated that SSF can lead to higher yields of rifamycin SV compared to traditional submerged fermentation methods. nih.govoup.comresearchgate.net By utilizing a mutant strain of Amycolatopsis mediterranei (OVA5-E7), significant improvements in production have been achieved, with some studies reporting a five-fold increase in the final product yield under optimized SSF conditions. nih.govoup.comresearchgate.net
Utilization of Agro-Industrial By-products as Substrates
In one study, several agro-based substrates were screened, including ragi bran, wheat bran, and maize bran. researchgate.net Among these, ragi bran was identified as the most suitable substrate, yielding the highest production of rifamycin SV. nih.govoup.comresearchgate.net The production could be further augmented by supplementing the primary substrate. For instance, the addition of deoiled cotton cake (10% w/w) to ragi bran significantly enhanced the yield. nih.govoup.com Other substrates like green gram bran and rice bran have been found to result in lower rifamycin SV production. scialert.net
Below is a data table summarizing the effectiveness of different agro-industrial by-products in rifamycin SV production.
| Substrate | Producing Organism | Rifamycin SV Yield (mg/100 g dry substrate) | Source(s) |
| Ragi Bran | Amycolatopsis mediterranei OVA5-E7 | 1310 | nih.govresearchgate.net |
| Wheat Bran | Amycolatopsis mediterranei OVA5-E7 | 1230 | researchgate.net |
| Maize Bran | Amycolatopsis mediterranei OVA5-E7 | 1230 | researchgate.net |
| Finger Millet Bran | Amycolatopsis mediterranei | 230 | scialert.net |
| Wheat Bran | Amycolatopsis mediterranei | 218 | scialert.net |
| Corn Husk | Amycolatopsis mediterranei | 186 | scialert.net |
Process Parameter Optimization in SSF
The optimization of various physical and chemical parameters is crucial for maximizing the yield of rifamycin SV in solid-state fermentation. nih.govoup.comscialert.net Key parameters that have been systematically studied include moisture content, pH, incubation temperature, inoculum size, and fermentation duration. nih.govoup.comscialert.net
Research indicates that an initial moisture level of 80% is optimal for achieving high yields. nih.govoup.com The pH of the substrate also plays a significant role, with a neutral pH of 7.0 being identified as the most favorable for rifamycin SV production. nih.govoup.comscialert.net The ideal incubation temperature for the fermentation process is 30°C. nih.govoup.com
The size of the inoculum is another critical factor. Studies have shown that an inoculum level of 25% (v/w) leads to maximal production. nih.govoup.com However, other research has reported optimal yields at a 30% inoculum level. scialert.net The duration of the fermentation process has also been optimized, with a period of 9 days yielding the highest concentration of rifamycin SV. nih.govoup.com By carefully controlling these parameters, a substantial increase in the final product can be achieved, with yields reaching up to 20 grams of rifamycin SV per kilogram of dry substrate. nih.govoup.comresearchgate.net
The following table details the optimized process parameters for rifamycin SV production via SSF.
| Parameter | Optimal Value | Resulting Rifamycin SV Yield | Source(s) |
| Moisture Content | 80% | 19.7 g/kg of dry substrate | nih.govoup.com |
| pH | 7.0 | 202 mg/100 g dry substrate | nih.govoup.comscialert.net |
| Temperature | 30°C | 19.7 g/kg of dry substrate | nih.govoup.com |
| Inoculum Size | 25% (v/w) | 19.7 g/kg of dry substrate | nih.govoup.com |
| Fermentation Duration | 9 days | 19.7 g/kg of dry substrate | nih.govoup.com |
Chemical Synthesis and Advanced Derivatization of Rifamycin Sv
Total Synthesis Approaches for Rifamycin (B1679328) Core Structures
The total synthesis of the rifamycin core structure is a formidable challenge in organic chemistry due to its complex architecture, which includes a macrocyclic ansa-bridge, a naphthoquinone or naphthohydroquinone chromophore, and multiple stereocenters. wikipedia.orgmdpi.com Early efforts in this area laid the groundwork for understanding the intricate stereochemical requirements for biological activity.
More recent synthetic strategies have focused on the efficient assembly of key fragments. For instance, a notable approach involved a Pt(II)-catalyzed cycloisomerization of an alkynediol to construct the dioxabicyclo[3.2.1]octane ring system, a key structural feature. nih.gov Another critical step was the fragmentation of an intermediate dihydropyranone to create a stereochemically defined (E,Z)-dienamide unit. nih.gov These advanced methods have enabled the synthesis of not only the rifamycin core but also related natural products like rifsaliniketal and salinisporamycin. nih.gov The assembly of the ansa chain and its attachment to the aromatic core remain critical aspects of these synthetic endeavors.
Semisynthesis from Precursors
Semisynthetic methods, starting from readily available rifamycin precursors, represent a more practical and widely used approach for the production of rifamycin SV and its derivatives.
Conversion of Rifamycin B to Rifamycin SV
Rifamycin B, a primary product of fermentation from Amycolatopsis rifamycinica (formerly Streptomyces mediterranei), serves as a common starting material. ontosight.aiwikipedia.orgresearchgate.netannualreviews.org The conversion of rifamycin B to rifamycin SV involves a series of chemical transformations. This process typically includes the oxidation of rifamycin B to rifamycin O, followed by hydrolysis to yield rifamycin S, which is then reduced to rifamycin SV. google.com This sequence results in the loss of a glycolic acid moiety from the C4 position. google.com
Oxidation of Rifamycin SV to Rifamycin S
Rifamycin SV can be readily oxidized to form rifamycin S, its quinone counterpart. medchemexpress.comchemsrc.com This oxidation is a reversible two-electron process. medchemexpress.comchemsrc.com The reaction can be achieved through various means, including aerobic oxidation, which can be catalyzed by metal ions such as Mn2+, Cu2+, and Co2+, with Mn2+ being particularly effective. medchemexpress.comchemsrc.comnih.gov Chemical oxidizing agents like activated manganese dioxide are also commonly employed for this conversion. google.com Additionally, enzymatic methods using horseradish peroxidase can facilitate the aerobic oxidation of rifamycin SV to rifamycin S. nih.gov
Chemical Modifications and Analog Synthesis
The chemical structure of rifamycin SV offers several sites for modification, allowing for the synthesis of a vast number of derivatives with altered biological properties.
Synthesis of 3-Formylrifamycin SV as a Pivotal Intermediate
3-Formylrifamycin SV is a crucial intermediate in the synthesis of many clinically important rifamycin derivatives, including rifampicin (B610482). annualreviews.orgcaymanchem.comgoogle.com This compound can be synthesized through the hydrolysis of rifampicin under acidic conditions. chemicalbook.com For example, heating rifampicin in the presence of hydrochloric acid yields 3-formylrifamycin SV. chemicalbook.com Another route involves the reaction of 3-aminomethyl-rifamycin S compounds with acids in the presence of water. google.com This process likely proceeds through a tautomeric form that, upon addition of acid and subsequent hydrolysis, splits into 3-formylrifamycin SV and the corresponding amine. google.com The aldehyde group at the C3 position is highly reactive and serves as a handle for introducing various substituents, leading to the creation of hydrazones, oximes, and other derivatives. acs.orgontosight.ai
Synthesis of Mannich Bases of Rifamycin SV
The Mannich reaction provides a straightforward method for introducing aminomethyl groups at the C3 position of the rifamycin nucleus. The synthesis of Mannich bases of rifamycin SV can be achieved by reacting rifamycin S with formaldehyde (B43269) and a secondary amine, followed by reduction of the resulting rifamycin S derivative with a reducing agent like ascorbic acid. google.com
A more recent and advantageous method for synthesizing Mannich bases of rifamycin SV utilizes the Borch procedure with rifaldehyde (3-formylrifamycin SV). nih.govlookchem.com This approach offers a route to monoalkyl-aminomethylrifamycins and unsubstituted aminomethylrifamycins, which were not accessible through previous methods. nih.govlookchem.com This improved synthesis has been instrumental in preparing larger quantities of these derivatives for biological evaluation. nih.govlookchem.com
Cyclization Reactions of Derived Compounds
The formation of new heterocyclic rings fused to the rifamycin framework represents a significant strategy for modifying its chemical architecture. These cyclization reactions often start from reactive derivatives of rifamycin SV, such as 3-formylrifamycin SV or its aminomethyl analogues, leading to complex polycyclic structures.
An important pathway involves the cyclization of monoalkylaminomethylrifamycins. These precursors can be transformed into novel N,15-didehydro-15-epi[methano(alkylimino)]rifamycin SV derivatives. researchgate.netlookchem.comnih.gov This reaction creates a new bridge within the ansa chain of the molecule. Another notable cyclization occurs when 3-formylrifamycin SV is reacted with ammonia. researchgate.net This process results in the formation of N,15-didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV, a compound featuring a pyrimidine (B1678525) ring fused to the naphthoquinone chromophore, thereby extending its system. researchgate.net
Furthermore, synthetic efforts have led to the creation of pyridoimidazo systems that are condensed at the C3 and C4 positions of the rifamycin SV core. nih.gov In some cases, unexpected cyclizations occur as side reactions. For instance, during attempts at a copper(I)-catalysed azide-alkyne cycloaddition, an intramolecular condensation can take place, leading to the formation of a 3,4-dihydrobenzo[g]quinazoline heterocyclic system. nih.gov
Table 1: Examples of Cyclization Reactions of Rifamycin SV Derivatives
| Starting Derivative | Reagents / Conditions | Resulting Cyclic System |
|---|---|---|
| Monoalkylaminomethylrifamycin | Specific conditions not detailed | N,15-didehydro-15-epi[methano(alkylimino)]rifamycin SV researchgate.netlookchem.com |
| 3-Formylrifamycin SV | Ammonia | N,15-didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV researchgate.net |
| Rifamycin SV Derivative | Not specified | Pyridoimidazo system condensed at C3 and C4 nih.gov |
Reductive Alkylation Strategies for Derivatives
Reductive alkylation, often referred to as reductive amination, is a cornerstone method for introducing diverse substituents at the C3 position of the rifamycin SV nucleus. This strategy typically utilizes 3-formylrifamycin SV as the key starting material, which possesses a reactive aldehyde group. lookchem.comucl.ac.uk The process involves the reaction of 3-formylrifamycin SV with a primary amine to form an intermediate imine, which is then reduced in situ to a more stable secondary amine linkage. ucl.ac.uk
A robust and frequently employed protocol for this transformation uses sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild and selective reducing agent. ucl.ac.uk This method has been successfully used to synthesize a variety of C3-(N-alkyl-aryl)-aminoalkyl analogues of rifamycin SV. researchgate.net For example, the reaction of 3-formylrifamycin SV with various primary alkyl(aromatic) amines in the presence of NaBH(OAc)₃ in dichloroethane (DCE) at room temperature for three hours has been shown to produce the desired derivatives in yields ranging from 55% to 83%. ucl.ac.uk Another set of conditions involves using NaBH(OAc)₃ with triethylamine (B128534) (TEA) as a base in tetrahydrofuran (B95107) (THF), affording yields between 57% and 79%. researchgate.net This synthetic route replaces the typical hydrazone unit found in compounds like rifampicin with a more stable secondary amino linker. ucl.ac.ukresearchgate.net
Table 2: Reductive Alkylation of 3-Formylrifamycin SV
| Amine Reactant | Reducing Agent / Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Primary alkyl(aromatic) amines (1 equiv.) | NaBH(OAc)₃ (1.4 equiv.), Dichloroethane (DCE), Room Temp, 3h | C3-amino linked rifamycin conjugate ucl.ac.uk | 55-83 |
Applications of Click Chemistry in Derivatization
"Click chemistry," particularly the copper(I)-catalysed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient tool for the derivatization of structurally complex molecules like rifamycin SV. researchgate.netnih.gov This reaction facilitates the covalent linking of two molecular fragments—one bearing an azide (B81097) group and the other an alkyne group—to form a stable 1,4-disubstituted 1,2,3-triazole ring.
This approach has been successfully applied to modify 3-formylrifamycin SV derivatives. nih.gov The synthesis involves preparing a rifamycin precursor with either an azide or an alkyne handle and reacting it with a complementary molecule to generate novel triazole-containing analogues. researchgate.netnih.gov These modifications are intended to explore new structural spaces and identify compounds with novel properties. nih.govresearchgate.net
Research has shown that the conditions for the CuAAC reaction on rifamycin substrates must be carefully controlled. nih.gov It was observed that when the reaction demanded a higher amount of the copper catalyst, lower temperatures, and longer reaction times, an unexpected side reaction occurred. nih.gov Instead of the anticipated cycloaddition, an intramolecular condensation took place, resulting in the formation of a fused 3,4-dihydrobenzo[g]quinazoline system. nih.gov This finding highlights a competing reaction pathway that must be considered when applying click chemistry to the rifamycin scaffold.
Table 3: Application of Click Chemistry in Rifamycin SV Derivatization
| Reaction Type | Key Reagents | Intended Product | Notable Finding |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2,3-triazole |
| 3,4-dihydrobenzo[g]quinazoline |
| 3-formylrifamycin SV |
| Dichloroethane (DCE) |
| Monoalkylaminomethylrifamycin |
| N,15-didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV |
| N,15-didehydro-15-epi[methano(alkylimino)]rifamycin SV |
| Pyridoimidazo |
| Rifampicin |
| Rifamycin SV |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Tetrahydrofuran (THF) |
Molecular Mechanism of Action of Rifamycin Sv
Inhibition of DNA-Dependent RNA Polymerase (RNAP)
The primary molecular target of rifamycin (B1679328) SV is the bacterial DNA-dependent RNA polymerase. patsnap.comresearchgate.netpharmacompass.com This enzyme is responsible for transcribing the genetic information encoded in DNA into messenger RNA (mRNA), a critical step in protein synthesis. patsnap.com Rifamycin SV's inhibitory action is highly specific to prokaryotic RNAP, with significantly less effect on its eukaryotic counterparts. nih.govdrugbank.com
Rifamycin SV binds with high affinity to a specific site on the β-subunit of the prokaryotic RNA polymerase. patsnap.comresearchgate.netbiorxiv.org This binding pocket is situated deep within the DNA/RNA channel of the enzyme. oncohemakey.comasm.org The specificity of this interaction is a cornerstone of rifamycin's antibacterial activity and its selective toxicity towards bacteria. nih.govdrugbank.com Mutations within the rpoB gene, which encodes the β-subunit, can alter the binding site and are the primary cause of clinical resistance to rifamycins (B7979662). asm.orgucl.ac.ukresearchgate.net
The most widely accepted model for how rifamycin SV inhibits RNAP is the "steric occlusion" or "steric hindrance" model. oncohemakey.comnih.govwikipedia.org According to this model, once rifamycin SV is bound to the β-subunit, it physically obstructs the path of the elongating RNA molecule. biorxiv.orgoncohemakey.comresearchgate.net This blockage prevents the nascent RNA chain from extending beyond a length of two to three nucleotides. biorxiv.orgoncohemakey.comwikipedia.org The antibiotic essentially acts as a physical barrier, preventing the progression of transcription. wikipedia.org
Rifamycin SV's inhibitory action occurs during the initiation phase of transcription. nih.govdrugbank.comnih.govserva.de It effectively blocks the transition from a transcription initiation complex to an elongation complex. researchgate.net While it has minimal impact on the initial binding of RNAP to the promoter region of DNA or the formation of the first phosphodiester bond, it prevents the subsequent elongation of the RNA transcript. pnas.org Once the RNA chain has successfully elongated beyond the initial few nucleotides, the polymerase becomes resistant to the inhibitory effects of rifamycin SV. nih.govpnas.org
The interaction between rifamycin SV and RNAP is a complex interplay of various molecular forces. The ansa chain and the naphthoquinone chromophore of the rifamycin molecule are crucial for this binding. nih.gov The conformation of the ansa chain, particularly in its central portion, is essential for its inhibitory activity against the enzyme. nih.gov
Ligand-Protein Interactions at the Active Site
The high-affinity binding of rifamycin SV to the RNAP active site is stabilized by specific ligand-protein interactions. These interactions ensure the precise positioning of the inhibitor within the enzyme's catalytic core, leading to effective blockage of transcription.
A key feature of the interaction between rifamycin SV and RNAP is the stacking interaction between the naphthalene (B1677914) ring of the antibiotic and aromatic amino acid residues within the binding pocket of the β-subunit. nih.govpharmacompass.comdrugbank.com This π-stacking interaction, a type of non-covalent interaction between aromatic rings, contributes significantly to the stability of the rifamycin-RNAP complex. nih.gov For instance, in a related rifamycin, rifabutin, a π-stacking interaction with the aromatic ring of a tyrosine residue in the BCL6-POZ domain has been observed, highlighting the importance of this type of interaction. nih.gov
Role of Metal Ions in Binding (e.g., Zinc Atoms)
The binding of rifamycin SV to the bacterial RNA polymerase is facilitated by the presence of metal ions within the enzyme. Bacterial DNA-dependent RNA polymerase is a zinc metalloenzyme, and this intrinsic metal ion plays a crucial role in the binding of inhibitors. drugbank.comcore.ac.uk It has been suggested that the zinc atoms present in the polymerase enable the binding of the phenolic hydroxyl (-OH) groups of the rifamycin SV naphthalene ring. nih.govdrugbank.com This interaction with the bound metal ion is a key aspect of the inhibition mechanism. core.ac.uk
The binding site for rifamycin is located in a pocket on the β-subunit, which is adjacent to the RNAP active center but distinct from it. wikipedia.orgpdbj.org Structural and biochemical studies indicate that rifamycin SV does not directly compete with nucleotide substrates at the active site but rather blocks the exit tunnel for the nascent RNA chain. biorxiv.orgwikipedia.org The presence of a zinc ion within the enzyme's structure helps to correctly orient the rifamycin molecule, allowing for strong and specific binding. drugbank.comcore.ac.uk Certain divalent metal ions, such as Mn²⁺, have also been shown to be effective catalysts for the oxidation of rifamycin SV to rifamycin S, further highlighting the interaction between the antibiotic and metal ions. core.ac.uk
The table below summarizes the key molecular interactions involved in the mechanism of action of Rifamycin SV.
| Component | Role in Mechanism of Action | Supporting Evidence |
| Rifamycin SV | Binds to the β-subunit of bacterial RNA polymerase, causing steric hindrance. biorxiv.orgwikipedia.org | Forms a stable complex with the enzyme, inhibiting the initiation of RNA synthesis. drugbank.compnas.org |
| Bacterial RNA Polymerase (RNAP) | The target enzyme for Rifamycin SV. patsnap.com | Inhibition of its function prevents bacterial protein synthesis and leads to cell death. wikipedia.org |
| RNAP β-Subunit | Contains the specific binding pocket for Rifamycin SV. scbt.combiorxiv.org | Mutations in this subunit can lead to rifamycin resistance. biorxiv.org |
| Zinc Ions (Zn²⁺) | Acts as a metalloenzyme cofactor in RNAP and facilitates the binding of Rifamycin SV. drugbank.comcore.ac.uk | The phenolic -OH groups of rifamycin are thought to bind to the zinc atoms in the polymerase. nih.govdrugbank.com |
Structure Activity Relationship Sar Studies of Rifamycin Sv
Identification of Essential Pharmacophoric Elements
The antibacterial prowess of rifamycin (B1679328) SV is not attributed to a single functional group but rather to a specific spatial arrangement of several key moieties, collectively forming the pharmacophore. This pharmacophore is responsible for the precise interaction with its molecular target, the bacterial DNA-dependent RNA polymerase (RNAP). researchgate.netsci-hub.se
Significance of Oxygenated Substituents at C1 and C8
The oxygenated substituents at the C1 and C8 positions of the naphthoquinone core are critical for the biological activity of rifamycin SV. researchgate.netbasicmedicalkey.com These groups, typically hydroxyl (OH) or carbonyl (C=O) groups, are integral to the molecule's ability to bind to the RNAP enzyme. basicmedicalkey.com The hydrogen bonds formed between these hydroxyl groups and specific amino acid residues within the RNAP binding pocket are crucial for the stable association of the antibiotic with its target. tandfonline.comfrontiersin.org Any modification or removal of these oxygenated functions leads to a significant reduction or complete loss of antibacterial activity, highlighting their indispensable role in the pharmacophore. researchgate.net
Role of Hydroxyl Groups at C21 and C23 and Stereochemistry
Equally vital to the antibacterial activity of rifamycin SV are the free hydroxyl groups located at positions C21 and C23 of the ansa chain. researchgate.netbasicmedicalkey.com These hydroxyl groups must remain unsubstituted for the molecule to effectively inhibit the RNAP enzyme. researchgate.net Enzymatic modifications such as ADP-ribosylation at the C23 hydroxyl or phosphorylation at the C21 hydroxyl are known mechanisms of bacterial resistance, which sterically hinder the antibiotic's interaction with RNAP. sci-hub.sefrontiersin.org
Furthermore, the specific stereochemistry of these hydroxyl groups is paramount. The absolute spatial arrangement of the C21 and C23 hydroxyls is a determining factor for potent activity. basicmedicalkey.com This precise three-dimensional orientation ensures the correct positioning of these groups for hydrogen bonding with the target enzyme, underscoring the high degree of structural specificity required for rifamycin's mechanism of action. sci-hub.se
Influence of Substituents and Structural Modifications on Biological Activity
While the core pharmacophoric elements are essential, modifications to other parts of the rifamycin SV molecule can significantly modulate its biological activity, pharmacokinetic properties, and spectrum of efficacy.
Impact of Substitutions on the Naphthyl Ring
The naphthyl ring of rifamycin SV, particularly at positions C3 and C4, has proven to be a fertile ground for synthetic modifications to enhance antibacterial properties. basicmedicalkey.com Introducing various substituents at the C3 position has been a particularly successful strategy in the development of clinically important rifamycin derivatives like rifampicin (B610482). These modifications can influence the molecule's binding affinity and antibacterial spectrum. researchgate.net For instance, the introduction of an amino-alkyl linkage with aromatic ring tails at the C3 position has been explored to improve activity against resistant strains. nih.gov While the C3 substituent may have a less direct role in binding to the RNAP pocket, it can significantly impact the drug's permeability and solubility. tandfonline.comucl.ac.uk
Conformational Analysis of the Ansa Chain and its Correlation with Activity
The ansa chain of rifamycin SV is not a rigid structure; its conformation is flexible and plays a crucial role in the molecule's biological activity. nih.govrsc.org The antibiotic activity of rifamycins (B7979662) is correlated with the specific conformation of this ansa chain, which can be described by a series of torsion angles. nih.govscience.gov Favorable conformations of the ansa chain, as observed in the crystal structures of active rifamycins, are generally diagnostic of activity against RNAP. nih.govscience.gov
The molecule must adopt a specific conformational geometry to correctly position the key functional groups (at C1, C8, C21, and C23) for binding to the RNAP. researchgate.net Modifications that alter the ansa chain's conformation, such as hydrogenation of double bonds, can lead to decreased activity due to the disruption of the critical hydrogen bonds with the target. researchgate.net The flexibility of the ansa chain allows the molecule to adopt different conformations, which can be influenced by the solvent environment, affecting its ability to cross bacterial cell membranes and bind to its target. rsc.org
Effect of Steric Factors and Physicochemical Parameters on Target Binding
Steric and physicochemical properties of rifamycin SV and its derivatives are critical determinants of their interaction with the bacterial RNAP. The introduction of bulky substituents can have varied effects. For example, bulky ester substituents on new rifamycin derivatives have been shown to be an important factor in achieving high antibacterial activity, provided solubility is maintained. researchgate.netnih.gov
Computational Approaches in SAR Elucidation
Computational chemistry has emerged as a powerful tool in the elucidation of Structure-Activity Relationships (SAR) for complex molecules like rifamycin SV. These methods provide insights into the dynamic behavior of the molecule and allow for the prediction of biological activity, thereby guiding the rational design of new, more potent derivatives.
Molecular Modeling of Conformational Dynamics and Rearrangements
The biological activity of rifamycins is intrinsically linked to the specific three-dimensional arrangement of the ansa chain relative to the naphthoquinone core. Molecular modeling techniques have been instrumental in understanding the conformational dynamics and the energy associated with the rearrangements necessary for biological activity.
Early computational work focused on the conformational analysis of various rifamycins, identifying that the spatial relationship between the hydroxyl groups at C1, C8, C21, and C23 is critical for binding to the bacterial DNA-dependent RNA polymerase (RNAP). Molecular mechanics calculations have been used to study the energy barriers between different conformational states. For instance, studies on rifamycin O, which exhibits a conformation in the solid state typical of inactive compounds, have shown that a significant energy input of about 15 kcal/mol is required for it to adopt the active conformation. mdpi.com This highlights the importance of conformational pre-organization for biological activity.
More recent studies have employed molecular dynamics (MD) simulations to explore the conformational landscape of rifamycin SV and its interaction with biological targets. One such study investigated the inhibitory mechanism of rifamycin SV against the aggregation of β2-microglobulin (β2m), a protein associated with dialysis-related amyloidosis. acs.org Through molecular docking and MD simulations, it was revealed that rifamycin SV binds to the aggregation-prone region of β2m primarily through hydrophobic interactions. acs.org The simulations demonstrated that the binding of rifamycin SV enhances the structural stability of β2m and inhibits a key conformational transition from a β-sheet to a random coil in the C-terminal region, which is a critical step in the fibrillogenesis process. acs.org
Furthermore, molecular modeling has been used to compare the "open" and "closed" conformations of related rifamycins, such as rifamycin S. These studies, which correlate solid-state structures with computational models, provide a framework for understanding the conformational flexibility inherent in the rifamycin scaffold and its implications for biological activity. nih.gov The ability of the ansa chain to adopt different conformations allows it to interact optimally with the binding pocket of its target enzyme.
The conformational dynamics of rifamycin SV have also been investigated in the context of its interaction with RNAP. Computational models have helped to rationalize how modifications to the ansa chain can affect the binding affinity and ultimately the inhibitory activity of the antibiotic. These models provide a structural basis for the observed SAR, guiding the synthesis of new derivatives with improved properties.
| Computational Technique | Focus of Study | Key Findings | Reference |
| Molecular Mechanics | Conformational rearrangement of rifamycin O | An energy of ~15 kcal/mol is needed to convert from an inactive to an active conformation. | mdpi.com |
| Molecular Docking & MD Simulations | Inhibition of β2-microglobulin aggregation by rifamycin SV | Rifamycin SV stabilizes β2m structure and inhibits aggregation-prone conformational changes. | acs.org |
| X-ray Crystallography & Molecular Modeling | Conformational states of rifamycin S | Existence of stable "open" and "closed" conformations with implications for biological activity. | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) for Rifamycin SV Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies represent a statistical approach to correlate the chemical structure of a series of compounds with their biological activity. For rifamycin SV derivatives, QSAR has been employed to identify the key physicochemical and structural features that govern their antibacterial potency.
One of the early QSAR studies in the rifamycin field focused on the acute toxicity of rifamycin B amides and hydrazides in mice, an analysis that also included rifamycin SV. nih.gov This study developed equations that indicated a parabolic relationship between the toxicity of the compounds and their partition coefficient (log P). nih.gov This suggests that there is an optimal lipophilicity for these derivatives to exhibit their biological effect, with either too low or too high a lipophilicity leading to decreased activity. The inclusion of rifamycin SV in this model allowed for a more generalized correlation that could be used to predict the toxicity of other rifamycins, such as rifampicin. nih.gov
A more specific QSAR study was conducted on a series of 3-formylrifamycin SV N-(4-substituted phenyl)piperazinoacethydrazones. acs.org This research aimed to establish a quantitative relationship between the structural modifications on the phenyl ring and the resulting antibacterial activity. Such studies typically involve the calculation of various molecular descriptors, including electronic, steric, and hydrophobic parameters, for each derivative. By applying statistical methods like multiple linear regression, a mathematical model is generated that can predict the biological activity of new, unsynthesized compounds.
The general approach in these QSAR studies involves several key steps:
Data Set Selection: A series of structurally related rifamycin SV derivatives with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration, MIC) is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the series. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods are used to develop a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.
For instance, in a typical QSAR study on antibacterial agents, descriptors such as the topological polar surface area (TPSA), the octanol-water partition coefficient (logP), and various topological charge indices have been shown to be important. ijpsr.com A positive correlation with TPSA and the number of H-bond acceptors often indicates the importance of polar interactions with the biological target, while the relationship with logP highlights the role of lipophilicity in membrane permeation and target site access.
The findings from QSAR studies on rifamycin SV derivatives provide valuable guidance for medicinal chemists in the design of new analogs with potentially enhanced antibacterial activity and improved pharmacokinetic profiles.
| QSAR Study Focus | Key Correlated Parameters | Significance | Reference |
| Toxicity of Rifamycin B amides/hydrazides (including Rifamycin SV) | Parabolic dependence on partition coefficient (log P) | Predicts toxicity and suggests an optimal lipophilicity for the series. | nih.gov |
| Antibacterial 3-formylrifamycin SV derivatives | Physicochemical properties of substituents on the phenylpiperazinoacetylhydrazone side chain | Guides the rational design of new derivatives with improved antibacterial potency. | acs.org |
Molecular Basis of Resistance to Rifamycin Sv
Target-Mediated Resistance Mechanisms
The most prevalent mechanism of resistance to rifamycin (B1679328) SV in a clinical context involves alterations to its molecular target, the bacterial DNA-dependent RNA polymerase (RNAP). biorxiv.org These changes, primarily due to mutations, reduce the binding affinity of rifamycin SV to the enzyme, thereby diminishing its inhibitory effect. sci-hub.seresearchgate.net
Resistance to rifamycin SV is overwhelmingly associated with mutations within the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govasm.org This subunit houses the binding site for rifamycin antibiotics. researchgate.netasm.org The vast majority of these resistance-conferring mutations are located in a specific, highly conserved 81-base pair region of the rpoB gene known as the rifampin resistance-determining region (RRDR). nih.govresearchgate.netasm.org This region corresponds to codons 426 to 452 in Mycobacterium tuberculosis. nih.govnih.gov Mutations in this critical area are responsible for approximately 90-95% of rifampin resistance observed in clinical isolates. nih.govmedsci.org While less common, mutations outside of the RRDR have also been identified and can contribute to resistance. frontiersin.org
Specific amino acid substitutions within the rpoB protein have been extensively documented and are directly linked to varying levels of resistance. The location and nature of the amino acid change significantly influence the degree to which rifamycin SV's binding affinity is reduced. nih.gov
For instance, in Mycobacterium tuberculosis, some of the most frequently observed and clinically significant mutations occur at codons Ser450, His445, and Asp435 (corresponding to E. coli positions Ser531, His526, and Asp516). asm.orgnih.gov Mutations such as S450L, H445D, H445Y, and H445R are often associated with high-level resistance to rifamycins (B7979662). nih.govnih.gov The S450L mutation, in particular, is noted for imparting minimal fitness cost to the bacteria, contributing to its high prevalence in clinical strains. nih.gov Other mutations, like D435V, may result in more moderate levels of resistance. nih.gov The substitution at position 451 (e.g., His451Ser/Met/Glu/Asp/Tyr/Arg) has also been shown to have a detrimental effect on the stability of the protein-ligand interaction. researchgate.net These mutations directly interfere with the hydrogen bonds and other interactions necessary for the stable binding of rifamycin SV to the RNA polymerase. frontiersin.org
Table 1: Common rpoB Mutations and Their Effect on Rifamycin Resistance
| Mutation (M. tuberculosis codon) | Associated Resistance Level | Impact on Binding |
|---|---|---|
| S450L | High | Reduces binding affinity with low fitness cost. nih.govnih.gov |
| H445D/Y/R | High | Significantly decreases binding affinity. nih.govnih.gov |
| D435V | Moderate | Lowers the binding affinity for the drug. nih.gov |
| H451S/M/E/D/Y/R | Variable | Detrimentally affects protein-ligand stability. researchgate.net |
| L452P | Variable | Associated with rifampin resistance. nih.gov |
Mutations in the rpoB gene lead to resistance by inducing conformational changes in the rifamycin binding pocket of the RNA polymerase. nih.govnih.gov These structural alterations can occur in several ways. Some mutations introduce steric hindrance, where the new, bulkier amino acid side chain physically obstructs the binding of the rifamycin molecule. nih.govembopress.org For example, the H526Y mutation significantly alters the shape of the binding pocket, creating a steric clash that prevents rifampin from binding effectively. nih.gov
Other mutations may not directly block the pocket but instead alter its shape and the network of interactions that stabilize the antibiotic. embopress.org The S531L mutation, for instance, causes a disordering of the binding interface when the drug attempts to bind, which effectively reduces the affinity of rifamycin for its target. researchgate.net The loss of critical hydrogen bonds between the antibiotic and the protein, such as the interaction between rifampicin (B610482) and residue R454, can increase the flexibility of the binding pocket, causing the antibiotic to move and decreasing binding affinity. researchgate.net These subtle yet critical changes in the three-dimensional structure of the binding site are sufficient to render rifamycin SV ineffective. sci-hub.se
Enzyme-Mediated Resistance Mechanisms
In contrast to target modification, some bacteria have evolved enzymes that directly inactivate rifamycin SV, a mechanism more commonly found in environmental bacteria. biorxiv.orgresearchgate.net These enzymes chemically modify the rifamycin molecule, preventing it from binding to the RNA polymerase. pnas.org
A significant mechanism of enzymatic resistance is the ADP-ribosylation of rifamycin SV, catalyzed by ADP-ribosyltransferase (Arr) enzymes. sci-hub.sepnas.org These enzymes transfer an ADP-ribose group from NAD+ to the C-23 hydroxyl group of the rifamycin ansa bridge. sci-hub.seasm.org This modification is critical because the C-23 hydroxyl group is essential for forming a hydrogen bond with the RNA polymerase β-subunit. sci-hub.sepnas.org The addition of the bulky and charged ADP-ribosyl moiety at this position sterically hinders the antibiotic's interaction with its target, completely abolishing its inhibitory activity. asm.org Arr enzymes have been found in various bacteria, including both environmental and pathogenic species like Mycobacterium smegmatis. pnas.orgnih.gov They demonstrate broad substrate specificity, capable of inactivating not only rifamycin SV but also other clinically important rifamycins. pnas.orgnih.gov
Another enzymatic inactivation strategy is phosphorylation, carried out by rifampin phosphotransferases (RPH). pnas.orgresearchgate.net These enzymes catalyze the transfer of a phosphate (B84403) group, typically the β-phosphate from ATP, to the C-21 hydroxyl group of the rifamycin ansa bridge. sci-hub.sefrontiersin.org Similar to the C-23 hydroxyl, the C-21 hydroxyl group is crucial for establishing hydrogen bond interactions within the RNAP binding pocket. sci-hub.sefrontiersin.org The addition of a negatively charged phosphate group at this position disrupts these essential interactions, thereby inactivating the antibiotic. biorxiv.orgsci-hub.se RPH enzymes represent a distinct family of antibiotic resistance proteins and can confer high-level resistance to a broad range of rifamycin antibiotics. pnas.org
Bacterial Efflux Pump Systems
Bacterial efflux pumps are transmembrane proteins that actively transport a wide array of toxic compounds, including antibiotics, from the bacterial cytoplasm to the external environment. gardp.orgfrontiersin.org This process maintains low intracellular drug concentrations, allowing bacteria to survive in the presence of antibiotics to which they would otherwise be susceptible. gardp.org Overexpression of these pumps is a major driver of multidrug resistance (MDR) in many pathogens. nih.govmdpi.com
Efflux pumps are categorized into several major superfamilies, including the ATP-Binding Cassette (ABC), Major Facilitator Superfamily (MFS), Resistance-Nodulation-Division (RND), Small Multidrug Resistance (SMR), and Multidrug and Toxin Extrusion (MATE) families. mdpi.combmbreports.org While some pumps are specific to a single substrate, many MDR efflux pumps can recognize and extrude a broad range of structurally diverse compounds. nih.gov
In the context of rifamycin resistance, efflux pumps are a recognized, albeit sometimes less characterized, mechanism compared to target mutation or enzymatic inactivation. In Gram-negative bacteria, the tripartite RND pumps, such as the AcrAB-TolC system, are major contributors to intrinsic and acquired resistance by pumping drugs out of the cell. bmbreports.org For Mycobacterium abscessus, resistance to rifamycins is understood to be a combination of factors, including the low permeability of its outer membrane and the action of drug efflux pumps. oup.com While specific pumps dedicated solely to rifamycin SV are not extensively detailed, the broad substrate profile of many MDR pumps suggests their likely contribution to resistance against the rifamycin class of antibiotics. nih.gov
Investigation of Novel Resistance Modulators: Helicase-like Proteins (e.g., HelR)
Recent research has uncovered a novel mechanism of rifamycin resistance that does not involve enzymatic inactivation of the antibiotic but rather protects the cellular target, RNA polymerase. biorxiv.org This mechanism is mediated by a helicase-like protein named HelR, identified in Streptomyces venezuelae. researchgate.netresearchgate.net The expression of helR is controlled by a cis-acting rifamycin-associated element (RAE), a regulatory sequence often found upstream of genes involved in rifamycin resistance. biorxiv.orgresearchgate.net
Unlike previously known resistance mechanisms, HelR is not an antibiotic-modifying enzyme. biorxiv.org Instead, it functions as a resistance modulator through direct interaction with RNAP. biorxiv.orgresearchgate.net Research findings indicate that HelR confers broad-spectrum resistance to rifamycins, including rifamycin SV, rifampin, and rifabutin. biorxiv.org
The mechanism of action involves HelR binding directly to the RNAP-rifamycin complex and, in an ATP-dependent process, actively displacing the bound antibiotic. biorxiv.orgmcmaster.ca By ejecting the rifamycin from its binding site, HelR rescues transcription inhibition and allows the polymerase to resume its normal function. researchgate.netmcmaster.ca This "target protection" strategy enables the bacteria to tolerate inhibitory concentrations of the antibiotic. researchgate.net
Deletion studies in S. venezuelae have demonstrated the significance of this protein. A mutant strain lacking the helR gene showed a substantial increase in susceptibility to various rifamycins compared to strains lacking the gene for the inactivating enzyme Rox (rifamycin monooxygenase). biorxiv.org This indicates that HelR provides a more robust resistance phenotype than enzymatic degradation in this organism. biorxiv.org HelR and its homologs are widely distributed in Actinobacteria, including some pathogenic Mycobacteria, representing a new challenge in the development of effective rifamycin-based therapies. researchgate.netresearchgate.net
| Antibiotic | MIC (μg/mL) in Δrox mutant | MIC (μg/mL) in ΔhelRΔrox double mutant | Fold Increase in Susceptibility (Δrox vs ΔhelRΔrox) | Reference |
|---|---|---|---|---|
| Rifamycin SV | 16 | 1 | 16 | biorxiv.org |
| Rifampin | 32 | 2 | 16 | biorxiv.org |
| Rifabutin | >128 | 16 | >8 | biorxiv.org |
| Rifaximin | 128 | 8 | 16 | biorxiv.org |
MIC: Minimum Inhibitory Concentration. Data reflects the increased susceptibility to rifamycins upon the additional deletion of the helR gene, highlighting its significant role in resistance. biorxiv.org
Advanced Analytical Methodologies for Rifamycin Sv Research
Spectroscopic Characterization Techniques for Structural Analysis
Spectroscopic techniques are indispensable for the detailed structural analysis of rifamycin (B1679328) SV. By probing the interactions of the molecule with electromagnetic radiation, these methods yield data on its chromophoric system, constituent functional groups, and the precise arrangement of atoms within its three-dimensional structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the naphthoquinone chromophore that is central to the structure of rifamycin SV and responsible for its color. The absorption of UV and visible light by the molecule promotes electrons to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the compound's conjugated system. The UV-Vis spectrum of rifamycin SV typically displays multiple absorption maxima (λmax), which can be used for its identification and quantification. researchgate.netnih.gov For instance, characteristic absorption peaks for rifamycin SV have been reported at approximately 226 nm, 315 nm, and 450 nm. caymanchem.com These absorptions are indicative of the electronic transitions within the aromatic and quinone portions of the molecule.
| Reported λmax (nm) | Associated Structural Feature |
|---|---|
| 226 | Aromatic/Naphthoquinone System |
| 315 | Aromatic/Naphthoquinone System |
| 450 | Naphthoquinone Chromophore (Visible Region) |
Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the rifamycin SV molecule. This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum features absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹), each corresponding to a particular type of chemical bond or functional group. Key absorptions in the FTIR spectrum of rifamycins (B7979662) include those for hydroxyl (O-H), carbonyl (C=O), and amide (N-H) groups, which are all present in rifamycin SV. google.commdpi.com
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3440 | O-H Stretching (hydroxyl groups) |
| ~1720-1708 | C=O Stretching (carbonyl, ester) |
| ~1650 | C=O Stretching (amide, quinone) |
| ~1606 | C=C Stretching (aromatic ring) |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules like rifamycin SV. nih.govnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to map the connectivity and spatial relationships of atoms. researchgate.netresearchgate.netmdpi.com
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. iupac.org For rifamycin SV, the spectrum is complex, showing distinct signals for protons in the ansa chain, the aromatic nucleus, and on methyl groups. researchgate.net For example, a characteristic singlet for the acidic hydroxyl proton at C-8 is observed at a very downfield chemical shift (δ ~12.5 ppm). iupac.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.net The spectrum reveals signals for all carbon atoms, including those in carbonyl groups, the aromatic ring, and the aliphatic ansa chain. researchgate.net
2D NMR techniques, such as ¹H-¹H COSY and HMBC, are crucial for assembling the molecular puzzle. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals longer-range correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure. mdpi.com These advanced NMR methods have been instrumental in correcting previous structural interpretations and fully assigning the complex spectra of rifamycins. researchgate.netresearchgate.net
| Nucleus | Technique | Key Information Obtained |
|---|---|---|
| ¹H | 1D NMR | Chemical environment and number of different types of protons. |
| ¹³C | 1D NMR | Chemical environment and number of different types of carbons. |
| ¹H, ¹H | 2D COSY | Identifies proton-proton spin-spin couplings, establishing connectivity. |
| ¹H, ¹³C | 2D HMBC/HSQC | Correlates protons with carbons (one-bond or multiple-bond), confirming assignments and connectivity. |
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of rifamycin SV and to gain further structural insights through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing large and thermally labile molecules like rifamycin SV. oup.comnih.gov This method allows the molecule to be ionized directly from a solution into the gas phase with minimal fragmentation. nih.gov ESI-MS analysis of rifamycin SV typically yields a strong signal for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 698 or the sodiated adduct [M+Na]⁺. oup.com This provides a precise measurement of the molecular weight, which is a critical piece of data for confirming the compound's identity. oup.com
The coupling of High-Performance Liquid Chromatography (HPLC) with tandem Mass Spectrometry (MS/MS) provides a highly sensitive and selective method for the analysis of rifamycin SV, especially in complex mixtures like biological fluids or bacterial extracts. researchgate.netresearchgate.netscilit.com HPLC first separates rifamycin SV from other components in the sample. asm.org The separated compound then enters the mass spectrometer, where it is ionized (often by ESI). In MS/MS mode, the parent ion (e.g., m/z 698) is selected and subjected to fragmentation, producing a characteristic pattern of daughter ions. researchgate.net This fragmentation pattern serves as a structural fingerprint, allowing for highly confident identification and confirmation of the analyte. researchgate.netresearchgate.net
Mass Spectrometry (MS) Techniques
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and analysis of rifamycin SV from related compounds and impurities. These techniques leverage the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of rifamycin SV and for the quantitative analysis of its mixtures. The versatility of HPLC allows for the use of various stationary and mobile phases to optimize the separation of rifamycin SV from its precursors, degradation products, and other related rifamycins.
Research has established specific isocratic and gradient elution methods for the effective separation of rifamycins. For instance, a reversed-phase HPLC (RP-HPLC) method can be employed for the simultaneous determination of rifamycin B and rifamycin SV in fermentation broths. The method's validation often includes parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), ensuring reliable and reproducible results.
The choice of column, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized for specific analytical goals. A C18 column is commonly used as the stationary phase, while the mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is typically performed using a UV-Vis detector, as rifamycins exhibit strong absorbance in the UV-Visible range.
Below is a table summarizing typical HPLC parameters used in the analysis of rifamycin SV:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, C8 |
| Mobile Phase | Mixture of aqueous buffer (e.g., potassium phosphate, ammonium (B1175870) acetate) and organic modifier (e.g., acetonitrile, methanol) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at specific wavelengths (e.g., 254 nm, 314 nm, 445 nm) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Electrochemical and Luminescence-Based Analytical Methods
Electrochemical and luminescence-based methods offer alternative and often highly sensitive approaches for the detection and quantification of rifamycin SV. These techniques are based on the compound's intrinsic electrochemical activity or its ability to participate in light-emitting reactions.
Voltammetric and Amperometric Techniques
Voltammetric and amperometric methods are powerful electrochemical techniques for the analysis of rifamycin SV. These methods rely on the oxidation or reduction of the rifamycin molecule at an electrode surface when a potential is applied. The resulting current is proportional to the concentration of the analyte.
The quinone/hydroquinone (B1673460) core of the rifamycin structure is electrochemically active, making it suitable for such analyses. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) have been utilized to study the electrochemical behavior of rifamycins and for their quantitative determination. These methods can be highly sensitive and selective, particularly when modified electrodes are used to enhance the electrochemical signal and lower the detection limits. For example, a glassy carbon electrode modified with multi-walled carbon nanotubes has been used for the sensitive voltammetric determination of rifampicin (B610482), a derivative of rifamycin SV.
Potentiometric and Photoelectrochemical Approaches
Potentiometric methods, which measure the potential of an electrode in the absence of significant current flow, can also be applied to rifamycin SV analysis. The development of ion-selective electrodes (ISEs) that are responsive to rifamycin SV would allow for direct and simple determination of its concentration in a sample.
Photoelectrochemical methods combine photochemical reactions with electrochemical detection. A photoelectrochemical sensor for rifampicin has been developed based on a molecularly imprinted polymer on a CdS quantum dots/ZnO nanorods substrate. This approach demonstrates high selectivity and sensitivity, suggesting its potential applicability for the analysis of rifamycin SV as well, leveraging specific molecular recognition and a light-induced signal.
Chemiluminescence and Fluorescence Methods
Chemiluminescence (CL) and fluorescence methods are known for their exceptional sensitivity. The intrinsic fluorescence of rifamycin SV or its derivatives can be exploited for quantitative analysis. The fluorescence properties are often dependent on the solvent environment and pH.
Chemiluminescence methods involve the measurement of light produced from a chemical reaction. A flow-injection chemiluminescence method has been developed for the determination of rifampicin. This method is based on the sensitizing effect of rifampicin on the chemiluminescence reaction between luminol (B1675438) and hydrogen peroxide in the presence of copper-functionalized carbon nanodots. Given the structural similarities, similar CL systems could be designed for the sensitive detection of rifamycin SV.
The table below outlines examples of electrochemical and luminescence-based methods.
| Analytical Method | Principle | Potential Application for Rifamycin SV |
| Differential Pulse Voltammetry | Measures current as a function of a linearly changing potential combined with pulses. | Quantitative analysis in pharmaceutical and biological samples. |
| Photoelectrochemistry | Uses light to excite an electrochemical sensor, generating a signal specific to the analyte. | Highly selective and sensitive detection using molecularly imprinted polymers. |
| Flow-Injection Chemiluminescence | Analyte enhances a light-producing chemical reaction, and the emitted light is measured. | Ultrasensitive quantification in various matrices. |
Advanced Data Analysis and Coupled Systems
The complexity of biological and chemical samples containing rifamycin SV often necessitates the use of advanced data analysis techniques and coupled analytical systems. Chemometrics, for instance, involves the use of mathematical and statistical methods to extract meaningful information from chemical data. This can be applied to HPLC or spectroscopic data to resolve co-eluting peaks or to analyze complex datasets from metabolomic studies involving rifamycin SV.
Coupled or hyphenated systems, which link two or more analytical techniques, provide multidimensional data and enhance analytical power. A prime example is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique couples the superior separation capabilities of HPLC with the highly sensitive and selective detection and structural elucidation power of mass spectrometry. LC-MS is invaluable for identifying and quantifying rifamycin SV and its metabolites in complex matrices like fermentation broths or biological fluids, even at very low concentrations. Another powerful coupled technique is HPLC with a diode-array detector (HPLC-DAD), which provides spectral information in addition to chromatographic data, aiding in peak identification and purity assessment.
Kinetic Spectrophotometric Methods
Kinetic spectrophotometry has emerged as a valuable tool for the determination of rifamycin SV, offering advantages in selectivity by measuring the rate of a chemical reaction rather than a static absorbance value. nih.gov This approach is particularly useful for analyzing complex mixtures where spectral overlap can be a significant issue with conventional spectrophotometry. researchgate.net
A notable kinetic spectrophotometric method for rifamycin SV analysis is based on the catalytic effect of copper(II) ions on its aerial oxidation in a basic medium. researchgate.netresearchgate.net In the presence of Cu(II), the oxidation of rifamycin SV is accelerated, leading to a rapid change in the absorption spectrum. researchgate.net The reaction can be monitored by following the decrease in absorbance at the maximum wavelength of rifamycin SV (around 445 nm) or the increase in absorbance of the resulting oxidation product. researchgate.net
The rate of this catalyzed reaction is directly proportional to the concentration of rifamycin SV, allowing for its quantification. Manual and semiautomatic (stopped-flow) procedures have been developed based on this principle, enabling a selective and fast determination of rifamycin SV in the concentration range of 0.50 to 10 μg/mL. researchgate.netresearchgate.net The sampling time for the semiautomatic procedure can be as short as 20 seconds per sample. researchgate.net
Key parameters influencing the reaction rate, such as pH, temperature, and the concentration of the Cu(II) catalyst, have been thoroughly investigated to optimize the method. researchgate.netresearchgate.net Studies have shown that the reaction is most effective in a basic environment. researchgate.net Furthermore, this kinetic approach has demonstrated high selectivity, successfully determining rifamycin SV in the presence of common interfering substances like isoniazid (B1672263) and pyrazinamide. researchgate.netresearchgate.net
Table 1: Key Parameters and Performance of the Kinetic Spectrophotometric Method for Rifamycin SV Analysis
| Parameter | Optimal Condition/Finding | Reference |
|---|---|---|
| Principle | Catalytic effect of Cu(II) on the aerial oxidation of rifamycin SV. | researchgate.netresearchgate.net |
| Medium | Basic | researchgate.net |
| Monitoring Wavelength | Decrease at ~445 nm (Rifamycin SV) or increase at 320 nm (oxidation product). | researchgate.net |
| Concentration Range | 0.50 - 10 μg/mL | researchgate.netresearchgate.net |
| Selectivity | Avoids interference from isoniazid and pyrazinamide. | researchgate.netresearchgate.net |
| Procedure | Manual and Semiautomatic (stopped-flow). | researchgate.net |
Multivariate Analysis in Spectroscopy (e.g., Partial Least Squares)
The analysis of rifamycin SV in the presence of structurally similar compounds, such as its derivative rifampicin, presents a significant analytical challenge due to severely overlapping UV/VIS absorption spectra. nih.gov Traditional spectrophotometric methods are often inadequate for resolving such mixtures. To overcome this, multivariate calibration methods, particularly Partial Least Squares (PLS) regression, have been successfully employed. nih.govresearchgate.net
PLS is a powerful chemometric tool that can model the relationship between two data matrices, in this case, the spectral data and the concentrations of the components in a mixture. moca.net.ua For the simultaneous determination of rifamycin SV and rifampicin, a PLS model is built using the UV/VIS spectra of a set of calibration samples containing known concentrations of both compounds. nih.gov This model can then be used to predict the concentrations of rifamycin SV and rifampicin in unknown samples based on their spectra. nih.gov
Research has demonstrated the successful application of PLS for the resolution of binary mixtures of rifamycin SV and rifampicin. nih.govresearchgate.net To further enhance the predictive capability of the PLS model and reduce the number of experimental variables, a genetic algorithm has been used to select the most relevant wavelengths (predictor variables) from the spectra. nih.gov This combined approach of a genetic algorithm with PLS (GA-PLS) has been shown to improve the accuracy of the determination. researchgate.net
The effectiveness of the PLS model is evaluated based on statistical parameters such as the root mean square error of prediction (RMSEP) and the coefficient of determination (R²), which indicates how well the predicted concentrations match the actual concentrations. mdpi.com These methods have been successfully applied to the determination of rifamycin SV in biological samples. nih.gov
Table 2: Performance of the Partial Least Squares (PLS) Method for the Determination of Rifamycin SV in a Binary Mixture with Rifampicin
| Parameter | Finding | Reference |
|---|---|---|
| Methodology | Partial Least Squares (PLS) regression applied to UV/VIS spectral data. | nih.gov |
| Application | Resolution of overlapping spectrophotometric signals of rifamycin SV and rifampicin. | nih.govresearchgate.net |
| Model Optimization | Use of a genetic algorithm to select predictor variables and improve prediction capacity. | nih.gov |
| Validation | The model was successfully applied to the determination of the drugs in biological samples. | nih.gov |
| Outcome | Enables simultaneous determination without prior separation steps. | researchgate.net |
Computational and Theoretical Studies of Rifamycin Sv
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting how Rifamycin (B1679328) SV and its derivatives interact with their biological targets.
Molecular docking simulations are employed to predict the specific binding modes and estimate the binding affinities of Rifamycin SV with target proteins. For instance, studies have used distance-restrained docking strategies to define the binding sites of Rifamycin SV within bacterial RNA polymerase (RNAP). These computational models have successfully located the binding site with an accuracy of approximately 10 Å relative to crystallographically determined positions, placing it within the RNAP active-center cleft. nih.gov
In other applications, molecular docking has been used to investigate the interaction of Rifamycin SV with proteins implicated in diseases like dialysis-related amyloidosis. These studies predict how the molecule docks into the aggregation-prone regions of proteins such as β2-microglobulin. nih.govresearchgate.net The binding affinity, often expressed as a binding energy value in kcal/mol, provides a quantitative measure of the strength of the interaction. A lower, more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the target protein. taylorandfrancis.com For example, docking studies with related compounds like rifampicin (B610482) have shown potent affinity towards target proteins with significant negative binding energy values. nih.gov
Table 1: Predicted Binding Affinities of Rifamycin Analogs with Target Proteins This table is interactive. You can sort and filter the data.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
|---|---|---|---|
| Rifampicin | 5F92 Protein Complex | -36.01 | Molecular Docking |
| Acarbose | α-amylase | -9.1 | Molecular Docking |
| Sitagliptin | DPP-4 | -8.6 | Molecular Docking |
| Erlotinib | EGFR | -10.7 | Molecular Docking |
A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding pocket that are essential for the interaction with Rifamycin SV. These interactions are fundamental to the compound's mechanism of action. Docking analyses have revealed that Rifamycin SV often engages in hydrophobic contacts with residues in the target protein. For example, in its interaction with β2-microglobulin, docking studies highlighted hydrophobic interactions with residues located in the aggregation-prone region of the protein. nih.govresearchgate.net
Similarly, in studies of rifampicin resistance in Mycobacterium tuberculosis RNAP, molecular simulations have identified key residues whose mutations disrupt binding. For instance, hydrogen bond interactions between rifampicin and specific residues are critical for its inhibitory effect. nih.gov The disruption of these bonds due to mutations can lead to a decrease in binding affinity and subsequent drug resistance. nih.gov These computational predictions are vital for understanding structure-activity relationships and for the rational design of new derivatives with improved efficacy.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a more dynamic and detailed view of the ligand-target interactions compared to the static picture provided by molecular docking. MD simulations track the movements of atoms over time, providing insights into the conformational changes and stability of the complex.
MD simulations are used to assess the stability of the binding pose of Rifamycin SV predicted by molecular docking and to analyze the conformational dynamics of both the ligand and the target protein. Studies have shown that the conformation of the ansa chain in rifamycins (B7979662) is correlated with their antibiotic activity. nih.gov MD simulations can simulate the torsional freedom of this ansa chain, revealing that active compounds tend to maintain a well-defined conformational pattern. nih.gov
In the context of β2-microglobulin aggregation, MD simulations have demonstrated that the presence of Rifamycin SV enhances the structural stability of the protein. nih.govresearchgate.net The simulations show that Rifamycin SV can inhibit the conformational transition of the C-terminal region of β2-microglobulin from a β-sheet to a random coil, a change that is believed to initiate fibril formation. nih.gov
MD simulations provide a powerful tool to elucidate the inhibitory mechanisms of Rifamycin SV at an atomic resolution. By observing the dynamic behavior of the drug-target complex, researchers can understand how the compound interferes with the normal function of the protein. For example, MD simulations can reveal how Rifamycin SV or its derivatives physically block the path of the growing RNA transcript in bacterial RNAP, thereby inhibiting transcription. nih.gov
These simulations can also shed light on the mechanisms of drug resistance. By simulating the wild-type and mutant forms of a target protein, researchers can observe the atomic-level changes that lead to reduced drug efficacy. For instance, simulations have shown how point mutations in M. tuberculosis RNAP can alter the flexibility of key residues, disrupting hydrogen bond interactions with rifampicin and causing the drug to move out of the binding pocket. nih.gov
To obtain a more accurate estimation of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed on snapshots from MD simulations. nih.govresearchgate.net These methods calculate the binding free energy, which is a more rigorous predictor of binding affinity than the scoring functions used in molecular docking. researchgate.netfrontiersin.org While computationally more intensive, these calculations provide a better correlation with experimental binding data. vu.nl
Furthermore, per-reside energy decomposition analysis can be performed to quantify the contribution of individual amino acid residues to the total binding free energy. nih.govresearchgate.net This analysis pinpoints the specific residues that have the most significant energetic contributions to the binding of Rifamycin SV. For example, in studies of rifampicin binding to RNAP, this method has been used to identify that a specific arginine residue contributes most significantly to the binding energy in the wild-type protein, and that this contribution is drastically reduced in drug-resistant mutants. nih.gov This level of detail is invaluable for understanding the energetic basis of ligand recognition and for guiding the design of new inhibitors that can overcome resistance. nih.govresearchgate.net
Table 2: Key Residues and Energetic Contributions in Ligand Binding This table is interactive. You can sort and filter the data.
| Target Protein | Ligand | Key Interacting Residue | Energetic Contribution (kcal/mol) | Method of Analysis |
|---|---|---|---|---|
| M. tuberculosis RNAP | Rifampicin | R454 | -6.10 | Per-Residue Energy Decomposition |
| DJ-1 | Niraparib | - | -13.50 | MM/PBSA |
| DJ-1 | Pteroylglutamic Acid | - | -11.41 | MM/PBSA |
| PyrG | CDD-823953 | Multiple | Varies | Per-Residue Energy Decomposition |
Compound Names Mentioned
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in understanding the three-dimensional structure (conformation) and electronic properties of rifamycin derivatives. These computational approaches allow for the investigation of molecular geometries and energy states that are crucial for biological function.
Theoretical studies using DFT have been conducted to explore the structural, electronic, and thermodynamic properties of rifamycin compounds. researchgate.net For instance, research on rifampicin, a prominent derivative of Rifamycin SV, has utilized DFT to analyze its optimized geometry and thermodynamic parameters. researchgate.net Such calculations are often performed considering a solvent effect to mimic physiological conditions, providing a more accurate representation of the molecule's behavior in a biological system. researchgate.net
These computational analyses have revealed that the electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO), are significant determinants of the antibacterial activity of rifamycin derivatives. researchgate.net An increased HOMO energy suggests a greater electron-donating capability, which is linked to the hydroquinone-semiquinone-quinone oxidation process, a key aspect of their mechanism of action. researchgate.net Furthermore, DFT calculations can help identify specific local quantum chemical descriptors that influence the differential activity of these compounds against various bacteria. researchgate.net The insights gained from these electronic structure calculations are fundamental to understanding the reactivity and interaction of Rifamycin SV at a molecular level.
Summary of Quantum Chemical Calculation Applications for Rifamycin SV
| Computational Method | Focus of Study | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Structural, Electronic, and Thermodynamic Properties | Provided insights into optimized geometry and thermodynamic stability of rifamycin derivatives. researchgate.net |
| AM1-based Quantum Chemical Descriptors | Electronic Structure and Reactivity | Correlated increased HOMO energy with enhanced electron-donating capability and antibacterial activity. researchgate.net |
Topological and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is particularly valuable in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.
For rifamycin SV derivatives, QSAR studies have been successfully employed to develop predictive models for their antimycobacterial activity. researchgate.net Specifically, the antibacterial potency of a series of 53 derivatives of 3-formyl rifamycin SV against Mycobacterium tuberculosis has been analyzed using QSAR. researchgate.net
These models are constructed by correlating various calculated molecular descriptors with experimentally determined minimum inhibition concentration (MIC) values. The resulting regression equations can then be used for screening purposes to predict the efficacy of novel derivatives. Research in this area has yielded three-variable regression equations with acceptable statistical significance for predicting both antimycobacterial activity and generalized activity against other bacteria. researchgate.net The robustness and predictive power of these models are validated through various statistical methods, including cross-validation techniques. nih.gov Such predictive models are crucial for accelerating the discovery of new and more potent antitubercular agents by prioritizing synthetic efforts on compounds with the highest predicted activity. researchgate.net
The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors. ucsb.edu These descriptors are numerical values that encode different aspects of a molecule's structure and properties. frontiersin.org In the QSAR modeling of rifamycin SV derivatives, a variety of descriptors have been utilized, including quantum chemical, topological, and constitutional descriptors. researchgate.netijddd.com
Molecular descriptors can be categorized based on the dimensionality of the molecular representation they are derived from (1D, 2D, and 3D). frontiersin.org Quantum chemical descriptors, such as HOMO and LUMO energies, are derived from the electronic structure of the molecule and provide insights into its reactivity. researchgate.netucsb.edu For rifamycin derivatives, descriptors related to electron donor capability have been shown to be important for their activity. researchgate.net
Topological descriptors , also known as topological indices, are 2D descriptors derived from the graph representation of a molecule. nih.gov They quantify aspects of molecular size, shape, branching, and connectivity. nih.gov These indices have proven to be particularly effective in modeling the antimycobacterial activity of various compounds, sometimes showing preeminence over other classes of descriptors. benthamscience.com They offer a simplified yet informative way to represent complex molecular structures numerically, which can then be correlated with biological activities. frontiersin.orgresearchgate.net The use of a diverse set of descriptors allows for the development of more accurate and robust QSAR models for designing novel rifamycin analogues.
Types of Descriptors Used in Rifamycin SV QSAR Models
| Descriptor Type | Description | Examples/Application in Rifamycin QSAR |
|---|---|---|
| Quantum Chemical | Derived from quantum mechanical calculations, describing electronic properties. ucsb.edu | HOMO energy, reflecting electron donor capability. researchgate.net |
| Topological | Numerical values based on the 2D molecular graph, describing size, shape, and branching. nih.gov | Used to model the antimycobacterial activity of 3-formyl rifamycin SV derivatives. researchgate.net |
| Constitutional | Describes the basic structural features of a molecule. ijddd.com | Presence of specific functional groups. ijddd.com |
| Geometric | Describes the 3D properties of a molecule. ijddd.com | Moment of inertia, molecular volume. ijddd.com |
Interactions of Rifamycin Sv with Biological Macromolecules Non Clinical Context
Binding to DNA-Dependent RNA Polymerase
Rifamycin (B1679328) SV is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA. patsnap.comnih.gov This inhibitory action is the primary mechanism behind its antibacterial properties. drugbank.com
The binding of rifamycin SV to the β-subunit of the prokaryotic RNAP blocks the initiation of transcription. patsnap.comnih.govtaylorandfrancis.com By physically obstructing the path of the elongating RNA molecule, it prevents the synthesis of RNA chains beyond a length of 2-3 nucleotides. nih.gov This strong and specific binding effectively halts bacterial protein synthesis, leading to cell death. patsnap.com Notably, rifamycin SV shows a significantly lower affinity for eukaryotic RNA polymerases, which accounts for its selective toxicity against bacteria. nih.gov
The interaction between rifamycin SV and RNAP is a cornerstone of its function and has been extensively studied to understand the mechanisms of transcription and to design new antimicrobial agents. nih.gov
Modulation of Protein Aggregation Pathways
Beyond its well-established role as an antibiotic, rifamycin SV has been shown to interact with and modulate the aggregation pathways of amyloidogenic proteins. This has significant implications for understanding and potentially intervening in diseases characterized by protein misfolding and aggregation.
Inhibition of β2-Microglobulin Aggregation
Rifamycin SV has been identified as a potent inhibitor of β2-microglobulin (β2m) fibrillogenesis in vitro. whiterose.ac.uktargetmol.com β2m is the protein responsible for dialysis-related amyloidosis. nih.gov Research indicates that rifamycin SV does not act through a non-specific colloidal mechanism but rather through specific binding to β2m. whiterose.ac.uknih.gov
It has been demonstrated that rifamycin SV binds to distinct monomeric conformers of β2m, which disfavors the formation of oligomers and diverts the aggregation process towards the formation of non-toxic, spherical aggregates instead of amyloid fibrils. whiterose.ac.uk Specifically, it binds to oligomeric species, leading to a heterogeneous collection of off-pathway oligomers that mature into amorphous, redissolvable aggregates. nih.gov This interaction promotes the compaction of the initial β2m dimer, preventing its progression towards amyloid-competent structures. nih.gov The specificity of this interaction is highlighted by the fact that closely related rifamycins (B7979662), such as rifampicin (B610482) and rifaximin, are less effective at inhibiting β2m fibrillation. whiterose.ac.uk
Table 1: Effect of Rifamycin SV on β2-Microglobulin Aggregation
| Parameter | Observation | Reference |
|---|---|---|
| Mechanism of Action | Binds to distinct monomeric and oligomeric species of β2m. | whiterose.ac.uknih.gov |
| Effect on Aggregation | Diverts the pathway to form amorphous, spherical aggregates. | whiterose.ac.uknih.gov |
| Outcome | Inhibits the formation of amyloid fibrils. | whiterose.ac.uknih.gov |
Interaction with Amyloid-beta (Aβ) Peptide Aggregation
Rifamycin SV has also been investigated for its ability to interfere with the aggregation of the amyloid-beta (Aβ) peptide, a key event in the pathogenesis of Alzheimer's disease. researchgate.net Studies have shown that rifamycin SV can inhibit the aggregation of the Aβ1-40 peptide and reduce its associated neurotoxicity in cell-based assays. researchgate.net
The proposed mechanism involves the naphthohydroquinone structure of rifamycin SV, which possesses radical-scavenging abilities. researchgate.net The aggregation of Aβ is associated with the generation of hydroxyl free radicals, and the ability of rifamycin SV to scavenge these radicals correlates with its inhibitory effect on Aβ aggregation and neurotoxicity. researchgate.net This suggests that the antioxidant properties of rifamycin SV contribute to its protective effects in this context.
Table 2: Interaction of Rifamycin SV with Amyloid-beta Peptide
| Aspect | Finding | Reference |
|---|---|---|
| Effect on Aβ1-40 | Inhibits aggregation and neurotoxicity. | researchgate.net |
| Proposed Mechanism | Scavenging of hydroxyl free radicals. | researchgate.net |
| Structural Feature | Naphthohydroquinone core. | researchgate.net |
Studies on Interactions with Bacterial Efflux Pumps
While rifamycin SV is a potent antibiotic, its effectiveness against some Gram-negative bacteria can be limited by efflux pumps. nih.gov For instance, in Escherichia coli, the presence of efflux pumps can reduce the intracellular concentration of the drug, leading to higher minimum inhibitory concentrations (MICs). nih.gov Studies have shown that mutations leading to the deregulation of efflux pumps can result in sustained resistance to rifamycins. nih.gov
Conversely, some research has explored the potential of using rifamycin SV in combination with efflux pump inhibitors to overcome resistance. While specific studies focusing solely on rifamycin SV and efflux pump inhibitors are limited, the general principle is that blocking these pumps could restore the susceptibility of resistant strains to rifamycins.
Environmental Considerations and Degradation Research
Investigation of Environmental Degradation Pathways
The environmental degradation of rifamycin (B1679328) SV(1-) is influenced by several chemical processes, primarily hydrolysis and oxidation, which are highly dependent on the pH of the surrounding medium. mdpi.com Rifamycins (B7979662) as a class of antibiotics are known to be chemically unstable under certain conditions. mdpi.comresearchgate.net
In acidic environments, rifamycins undergo hydrolysis. mdpi.com For instance, the closely related derivative, rifampicin (B610482), is known to hydrolyze in acidic conditions to form 3-formylrifamycin SV and 1-amino-4-methylpiperazine. researchgate.netnih.govnih.gov This suggests a likely degradation pathway for rifamycin SV itself under similar acidic conditions, leading to alterations in its chemical structure.
Conversely, in alkaline or basic conditions, rifamycins are susceptible to autoxidation. mdpi.com The primary degradation product of rifampicin under alkaline conditions is the inactive rifampin quinone. mdpi.comresearchgate.net Given the structural similarities, rifamycin SV is expected to follow a similar oxidative degradation pathway. The stability of rifampicin has been shown to be maximal at a neutral pH. core.ac.uk Modifications to the ansa chain, a key structural feature of rifamycins that contains critical hydroxyl groups, generally result in derivatives with significantly reduced antibacterial activity. psu.edu
Research on Photodegradation and Chemical Stability in Environmental Matrices
The presence of antibiotics in aquatic environments has prompted research into their degradation under sunlight. Photodegradation is considered a significant pathway for the removal of many pharmaceutical compounds from water. researchgate.net
Studies on the related compound, rifampicin, have shown that it is susceptible to photodegradation. researchgate.net The process can be significantly accelerated by the presence of photocatalysts like zinc oxide (ZnO) or titanium dioxide (TiO2) under solar or UV irradiation. researchgate.netnih.gov For example, research on rifampicin in aqueous solutions demonstrated that its degradation is influenced by the concentration of the photocatalyst and the initial concentration of the antibiotic. researchgate.netnih.gov The kinetics of this photocatalytic degradation often follow the Langmuir-Hinshelwood model. researchgate.netnih.gov While these studies focus on rifampicin, the shared chromophore structure suggests that rifamycin SV would also be susceptible to photodegradation.
The chemical stability of rifamycin SV in environmental matrices like water and sediment is complex. Sorption to sediment particles is a major factor affecting its fate in aquatic systems. researchgate.net Studies on rifampicin have shown that its half-life in the aqueous phase of a water-sediment system was higher than in water-only experiments, indicating that a significant portion of the antibiotic gets adsorbed by the sediment. researchgate.net This adsorption can protect the compound from degradation processes like photodegradation that occur primarily in the water column.
Table 1: Factors Influencing the Degradation of Rifamycins in Environmental Matrices
| Degradation Pathway | Influencing Factors | Key Findings | Citations |
| Chemical Degradation | pH, Oxygen | Hydrolysis occurs in acidic media; oxidation occurs in alkaline media. | mdpi.comresearchgate.netnih.gov |
| Photodegradation | Sunlight/UV, Photocatalysts (e.g., ZnO, TiO2) | Degradation is accelerated by photocatalysts. | researchgate.netresearchgate.netnih.gov |
| Sorption | Sediment | Adsorption to sediment can reduce degradation in the aqueous phase. | researchgate.net |
Microbial Biotransformation in Environmental Systems
Microorganisms play a crucial role in the transformation and degradation of antibiotics in the environment. medcraveonline.com Various environmental bacteria have evolved mechanisms to modify and inactivate rifamycins, representing a key aspect of their environmental fate. biorxiv.org
One significant mechanism of microbial action on rifamycins is enzymatic degradation. Research has identified that Rox enzymes, which are flavin monooxygenases, can catalyze the degradation of rifamycin SV. researchgate.netresearchgate.net These enzymes are found not only in pathogenic bacteria but also in the very microorganisms that produce rifamycin, suggesting a role in self-resistance. researchgate.netresearchgate.net
Another important biotransformation pathway is glycosylation. A rifamycin glycosyltransferase (Rgt) has been identified in environmental actinomycetes, such as Streptomyces speibonae. nih.gov This enzyme is capable of inactivating a variety of rifamycin antibiotics, including rifamycin SV, by attaching a glucose molecule to the ansa chain. nih.gov This modification prevents the antibiotic from binding to its target, bacterial RNA polymerase. nih.gov The kinetic properties of one such enzyme, Rgt1438, have been studied, revealing its efficiency in transforming rifamycin SV. nih.gov
Additionally, other enzymatic modifications such as phosphorylation and ADP-ribosylation have been identified as resistance mechanisms in bacteria, targeting the critical hydroxyl groups of the rifamycin ansa chain. nih.gov The reduction of rifamycin S to rifamycin SV is another noted biotransformation, which is NADH-dependent. psu.edu These microbial processes are fundamental in determining the persistence and potential ecological impact of rifamycin SV in the environment.
Table 2: Microbial Enzymes Involved in Rifamycin SV Biotransformation
| Enzyme Class | Specific Enzyme Example | Source Organism (Example) | Transformation Reaction | Citations |
| Monooxygenases | Rox | Amycolatopsis mediterranei | Degradation of the rifamycin core structure. | researchgate.netresearchgate.net |
| Glycosyltransferases | Rgt1438 | Streptomyces speibonae | Glycosylation of the ansa chain. | nih.gov |
| Reductases | NADH-dependent reductase | Nocardia mediterranei | Reduction of rifamycin S to rifamycin SV. | psu.edu |
Q & A
Basic Research Questions
Q. What experimental approaches are used to investigate rifamycin SV biosynthesis in Amycolatopsis mediterranei U32 under varying phosphate conditions?
- Methodological Answer : Utilize gene knockout/complementation strategies (e.g., ΔpstS1 mutants and pstS1+ strains) and compare rifamycin SV yields in liquid Bennet medium via HPLC or bioassays. Monitor temporal production dynamics (e.g., peak yields at 108 h in wild-type vs. delayed peaks in mutants). Include nitrate supplementation to assess its stimulatory effect on biosynthesis, referencing transcriptional regulation studies (e.g., GlnR mutations) .
Q. How can researchers optimize rifamycin SV yield in liquid cultures while minimizing experimental variability?
- Methodological Answer : Standardize culture conditions (medium composition, pH, aeration) and employ kinetic sampling at defined intervals (e.g., 24–144 h). Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze yield differences between strains. For validation, replicate experiments across independent batches and include inhibition zone assays on agar plates to cross-verify titers .
Q. What role do environmental factors like nitrate play in modulating rifamycin SV production?
- Methodological Answer : Design dose-response experiments with incremental nitrate concentrations. Measure rifamycin SV titers and correlate with transcriptional activity of biosynthetic gene clusters (e.g., rif genes) via qRT-PCR. Compare results with phosphate-limited conditions to disentangle nutrient-specific effects .
Advanced Research Questions
Q. How to resolve contradictions in gene complementation studies, such as the unexpectedly low rifamycin SV yield in pstS1+ strains despite plasmid restoration?
- Methodological Answer : Investigate plasmid copy number effects using Southern blotting or quantitative PCR. Assess positional integration accuracy via sequencing. Compare protein expression levels (Western blot) to confirm functional complementation. Consider secondary mutations via whole-genome sequencing of complemented strains .
Q. What methodological considerations are critical when evaluating rifamycin SV's impact on multidrug-resistant (MDR) organism acquisition in microbiome studies?
- Methodological Answer : Use longitudinal stool sampling from animal or human trials, with metagenomic sequencing to quantify MDR taxa. Include comparators (e.g., ciprofloxacin, azithromycin) and control for confounders like loperamide co-administration. Apply multivariate regression to isolate antibiotic-specific effects on resistance gene prevalence .
Q. How to model rifamycin SV's inhibition of drug uptake in hepatocytes, and what experimental controls are essential?
- Methodological Answer : Use primary human hepatocytes (PHH) or cell lines (e.g., HepG2) with radiolabeled substrates (e.g., PTV, RSV). Measure uptake clearances via LC-MS/MS and fit data to kinetic models (e.g., invariable vs. time-dependent PSact,inf components). Include drug-free pre-incubation controls to rule out time-dependent artifacts .
Q. What advanced oxidation strategies minimize side reactions during rifamycin S synthesis from rifamycin SV?
- Methodological Answer : Replace traditional aqueous systems with organic solvent/water biphasic systems (e.g., butyl acetate/water) to reduce hydrolysis. Monitor reaction progress via UV-Vis spectroscopy (λmax = 425 nm for rifamycin S). Optimize pH, solvent ratios, and catalyst loading using design-of-experiment (DoE) frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
